Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- is a complex organic compound belonging to the class of naphthofurans.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- can be achieved through several methods. One common approach involves the use of the Dieckmann condensation, which permits the formation of the furan ring C(2)–C(3) bond. This method involves the base-catalyzed intramolecular condensation of diesters . Another method utilizes the formal [3 + 2] cycloaddition of 1,4-naphthoquinones with β-ketoamides, catalyzed by rhenium(VII) oxide (Re2O7), which offers high yields and environmentally benign conditions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[2,3-b]furan-4,9-diones, while reduction may produce various hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antioxidant properties.
Wirkmechanismus
The mechanism of action of naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site . Additionally, its anticancer activity is attributed to the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- can be compared with other naphthofuran derivatives such as:
Naphtho[1,2-b]furan-3-carboxamides: These compounds also exhibit biological activities but differ in their structural arrangement and reactivity.
Naphtho[2,3-b]furan-4,9-diones: Known for their potential biological relevance and different synthetic routes.
The uniqueness of naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl- lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C17H18N2O2 |
---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
2-(dimethylamino)-N,N-dimethylbenzo[f][1]benzofuran-3-carboxamide |
InChI |
InChI=1S/C17H18N2O2/c1-18(2)16(20)15-13-9-11-7-5-6-8-12(11)10-14(13)21-17(15)19(3)4/h5-10H,1-4H3 |
InChI-Schlüssel |
QYWYGOPNDVELCT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C2=CC3=CC=CC=C3C=C2O1)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.